

# Spectroscopic Analysis of Methyl 3-aminobenzoate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 3-aminobenzoate

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This technical guide provides a comprehensive overview of the key spectroscopic data for **Methyl 3-aminobenzoate** (CAS 4518-10-9), a vital building block in the synthesis of pharmaceuticals and other complex organic molecules. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by generalized experimental protocols for data acquisition.

## Core Spectroscopic Data

The empirical formula for **Methyl 3-aminobenzoate** is  $C_8H_9NO_2$ , with a molecular weight of 151.16 g/mol. The structural and spectroscopic data are summarized in the tables below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1:  $^1H$  NMR Spectroscopic Data for **Methyl 3-aminobenzoate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
7.41	Singlet	Aromatic H
7.35	Doublet	Aromatic H
7.20	Triplet	Aromatic H
6.84	Doublet	Aromatic H
3.88	Singlet	-OCH <sub>3</sub> (Ester)
3.80 (broad)	Singlet	-NH <sub>2</sub> (Amine)

Solvent: CDCl<sub>3</sub>, Frequency: 399.65 MHz

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Methyl 3-aminobenzoate**[\[1\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
168.5	C=O (Ester Carbonyl)
150.3	Aromatic C-N
133.9	Aromatic C-H
131.2	Aromatic C-COOCH <sub>3</sub>
116.5	Aromatic C-H
116.1	Aromatic C-H
110.5	Aromatic C-H
51.3	-OCH <sub>3</sub> (Ester Methyl)

Solvent: CDCl<sub>3</sub>, Frequency: 75 MHz[\[1\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for **Methyl 3-aminobenzoate**<sup>[2]</sup>

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group Assignment
3334	N-H Stretch	Primary Amine (-NH <sub>2</sub> )
3100, 3063	C-H Stretch (sp <sup>2</sup> )	Aromatic C-H
2956	C-H Stretch (sp <sup>3</sup> )	Methyl C-H (-OCH <sub>3</sub> )
1721	C=O Stretch	Ester Carbonyl

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Table 4: Mass Spectrometry Data for **Methyl 3-aminobenzoate** (Electron Ionization)

m/z (Mass/Charge Ratio)	Interpretation
151	[M] <sup>+</sup> Molecular Ion
120	[M - OCH <sub>3</sub> ] <sup>+</sup>
92	[M - COOCH <sub>3</sub> ] <sup>+</sup>

Data sourced from NIST Mass Spectrometry Data Center.

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of purified **Methyl 3-aminobenzoate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>). Transfer the solution to a clean NMR tube.

- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference peak at 0 ppm.
- **Data Acquisition:** Place the NMR tube into the spectrometer. Acquire the  $^1\text{H}$  NMR spectrum, followed by the  $^{13}\text{C}$  NMR spectrum. For  $^{13}\text{C}$  NMR, a larger number of scans is typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the internal standard.

## Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):** Grind a few milligrams of solid **Methyl 3-aminobenzoate** with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the resulting mixture into a thin, transparent pellet using a hydraulic press.
- **Background Spectrum:** Place the KBr pellet holder (without the sample pellet) in the spectrometer and run a background scan to account for atmospheric  $\text{CO}_2$  and water vapor.
- **Sample Spectrum:** Place the sample pellet into the holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Analysis:** Identify the positions of the major absorption bands and correlate them to the corresponding functional group vibrations.

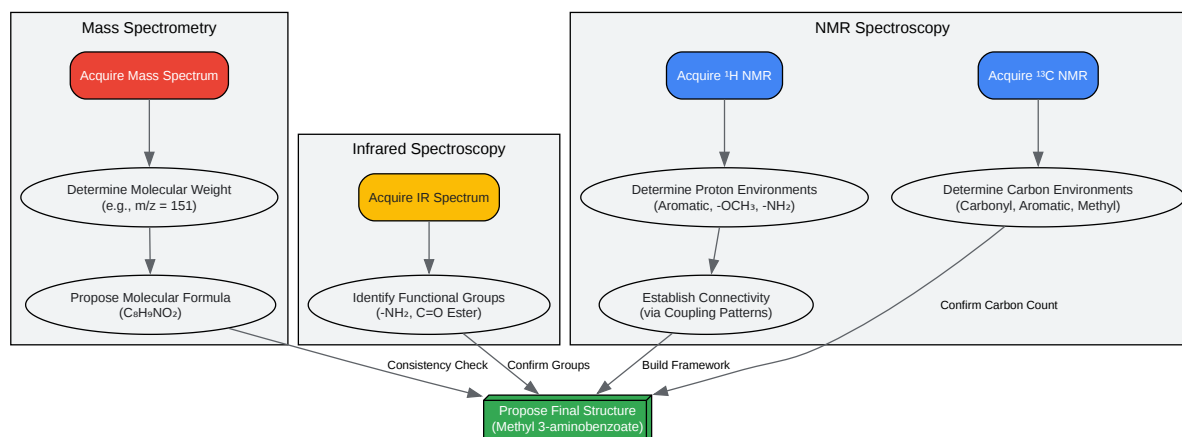
## Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum environment.
- **Ionization:** Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ( $[\text{M}]^+$ ) and causing fragmentation.
- **Mass Analysis:** Accelerate the resulting ions and separate them based on their mass-to-charge ( $m/z$ ) ratio using a magnetic or electric field.

- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative intensity versus  $m/z$ .

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like **Methyl 3-aminobenzoate** using the described spectroscopic techniques.



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Spectroscopic analysis workflow for structural elucidation.

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## References

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